molecular formula C12H15NO2 B8773952 Phenyl N-cyclopentylcarbamate CAS No. 58713-31-8

Phenyl N-cyclopentylcarbamate

Cat. No. B8773952
Key on ui cas rn: 58713-31-8
M. Wt: 205.25 g/mol
InChI Key: QQUHFUIRBALNSV-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Cyclopentylamine (9.9 ml, 100 mmol) was dissolved in tetrahydrofuran (400 ml); pyridine (8.9 ml, 110 mmol) was added thereto; and the reaction mixture was stirred. The reaction mixture was cooled with ice; phenyl chloroformate (13.8 ml, 110 mmol) was added dropwise for 5 minutes while stirring; and the reaction mixture was stirred at room temperature for 24.5 hours. The reaction mixture was partitioned between ethyl acetate and water; and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained crystals were suspended in a solvent mixture of hexane:ethyl acetate=5:1, filtered off, washed with hexane, and dried under aeration to yield the title compound as colorless crystals (16.6 g, 81 mmol, 81%).
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.N1C=CC=CC=1.Cl[C:14]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:15]>O1CCCC1>[CH:1]1([NH:6][C:14](=[O:15])[O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature for 24.5 hours
Duration
24.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
and the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained crystals were suspended in a solvent mixture of hexane
FILTRATION
Type
FILTRATION
Details
ethyl acetate=5:1, filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 81 mmol
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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